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Sucrose stearic acid ester - 25168-73-4

Sucrose stearic acid ester

Catalog Number: EVT-293509
CAS Number: 25168-73-4
Molecular Formula: C30H56O12
Molecular Weight: 626.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
  • Pharmaceuticals: Exploring its use as a disintegrant in fast-disintegrating tablets for enhanced drug delivery. [, ]
  • Food Science: Investigating its role in improving the texture and stability of emulsions in food products. [, ]
  • Agriculture: Examining its potential as a coating agent for fruits and vegetables to extend shelf life. []

Sucrose Lauric Acid Ester (SLE)

Relevance: SLE shares a similar structure with sucrose stearic acid ester (SSE), differing only in the fatty acid chain length. Lauric acid in SLE has 12 carbon atoms, while stearic acid in SSE has 18 carbon atoms. This structural difference influences their hydrophilic-lipophilic balance (HLB) values, impacting their emulsifying and solubilizing properties. Both compounds are explored for their ability to delay fruit ripening by forming a coating that regulates gas exchange [].

Sucrose Palmitic Acid Ester (SPE)

Relevance: SPE shares a structural similarity with sucrose stearic acid ester (SSE), with the difference lying in the fatty acid chain length. Palmitic acid in SPE has 16 carbon atoms, while stearic acid in SSE has 18 carbon atoms. This structural difference affects their HLB values and their applications as emulsifiers and stabilizers. Research indicates that both SPE and SSE can be used as coating agents for fruits, effectively delaying the ripening process []. Specifically, SPE coating showed the most promising results in extending the shelf life of bananas [].

Microcrystalline Cellulose (MC)

Compound Description: Microcrystalline cellulose (MC) is a purified, partially depolymerized form of cellulose derived from plant fiber. It is widely used as a pharmaceutical excipient due to its excellent binding properties, enabling the formulation of tablets with desirable hardness and disintegration characteristics [, ].

Relevance: While not structurally related to sucrose stearic acid ester (SSE), MC is a crucial component in the fast-disintegrating tablet formulations investigated in the provided research [, ]. It acts as a binding agent, providing mechanical strength to the tablets. SSE, in these formulations, functions as a disintegrating agent. The combination of MC and SSE allows for the development of tablets that disintegrate rapidly in the mouth, offering improved patient compliance and convenience.

Xylitol (XL)

Relevance: Xylitol, while not structurally similar to sucrose stearic acid ester (SSE), is a crucial component in the fast-disintegrating tablet formulations investigated in the provided research [, ]. It acts as a sweetener and may contribute to the overall mouthfeel and palatability of the tablets. Xylitol's presence in these formulations highlights the consideration for patient acceptability and compliance.

Source and Classification

Sucrose stearic acid ester is classified as a carbohydrate-derived fatty acid ester. It is synthesized from sucrose, a disaccharide composed of glucose and fructose, and stearic acid, a saturated fatty acid with an 18-carbon chain. This compound falls under the category of food additives and emulsifiers, often used in formulations requiring improved texture and stability.

Synthesis Analysis

The synthesis of sucrose stearic acid ester can be achieved through various methods, including chemical and enzymatic processes.

Chemical Synthesis

  1. Transesterification: This method involves reacting sucrose with stearic acid or its derivatives in the presence of a catalyst (usually a strong base) at elevated temperatures (typically between 130°C to 250°C). The reaction can be facilitated using solvents like dimethyl sulfoxide or dimethyl formamide to ensure complete mixing and reaction of the reactants .
  2. Esterification: A common approach is to mix sucrose with stearic acid in a dehydrated melt composition under controlled temperature and pressure conditions to prevent hydrolysis. The reaction typically occurs at temperatures ranging from 110°C to 175°C .

Enzymatic Synthesis

Enzymatic synthesis utilizes lipases as biocatalysts, which can operate under milder conditions (30°C to 70°C) without the need for organic solvents. For instance, using Candida antarctica lipase has been shown to yield high conversions of sucrose to its esters when combined with fatty acid methyl esters . This method offers advantages such as reduced by-products and easier purification processes.

Molecular Structure Analysis

Sucrose stearic acid ester consists of a sucrose molecule with one or more stearic acid chains attached through ester bonds. The molecular structure can be represented as follows:

  • Chemical Formula: C21_{21}H42_{42}O10_{10} (for monoester)
  • Molecular Weight: Approximately 462.57 g/mol

The structure features multiple hydroxyl groups from the sucrose moiety, which can participate in esterification with the carboxyl group of stearic acid. The resulting compound exhibits both hydrophilic (from sucrose) and hydrophobic (from stearic acid) characteristics, allowing it to function effectively as an emulsifier.

Chemical Reactions Analysis

The primary reaction involved in the formation of sucrose stearic acid ester is the esterification reaction:

Sucrose+Stearic AcidSucrose Stearic Acid Ester+Water\text{Sucrose}+\text{Stearic Acid}\rightarrow \text{Sucrose Stearic Acid Ester}+\text{Water}

This reaction can proceed via both chemical catalysis (using bases or acids) and enzymatic pathways (using lipases). The efficiency of these reactions depends on various factors including temperature, catalyst concentration, and molar ratios of reactants.

Mechanism of Action

The mechanism by which sucrose stearic acid ester acts as an emulsifier involves its amphiphilic nature. When added to an oil-water mixture, it reduces the surface tension between the two phases, facilitating the formation of stable emulsions. The hydrophilic portions interact with water while the hydrophobic tails associate with oil droplets, preventing coalescence.

In enzymatic synthesis, lipases catalyze the hydrolysis of triglycerides followed by the formation of esters through acylation reactions. The lipase enzyme facilitates the cleavage of fatty acids from triglycerides and promotes their attachment to sucrose .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

  • pH Stability: Generally stable across a wide pH range.
  • Thermal Stability: Maintains integrity at moderate temperatures but may degrade at higher temperatures.
  • Emulsifying Capacity: High emulsifying properties that improve texture and stability in food products.
Applications

Sucrose stearic acid ester is widely utilized across various industries:

  1. Food Industry: Acts as an emulsifier in baked goods, dairy products, and dressings to enhance texture and shelf-life.
  2. Cosmetics: Used in creams and lotions for its moisturizing properties and ability to stabilize formulations.
  3. Pharmaceuticals: Functions as a stabilizing agent for drug formulations, improving bioavailability.
  4. Agriculture: Employed in pesticide formulations to enhance dispersion and adhesion on plant surfaces.

Properties

CAS Number

25168-73-4

Product Name

Sucrose stearic acid ester

IUPAC Name

2-[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;octadecanoic acid

Molecular Formula

C30H56O12

Molecular Weight

626.8 g/mol

InChI

InChI=1S/C18H36O2.C12H22O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h2-17H2,1H3,(H,19,20);4-11,13-20H,1-3H2

InChI Key

SZYSLWCAWVWFLT-UTGHZIEOSA-N

SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Synonyms

sucrose monostearate
sucrose stearate

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.C(C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O)O

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

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